molecular formula C24H20N2O5 B11078471 methyl 3-(5-{(E)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

methyl 3-(5-{(E)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11078471
M. Wt: 416.4 g/mol
InChI Key: DERQLWVPWRZIBV-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-(5-{[1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(5-{[1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-furylcarboxaldehyde under acidic conditions to form the furan ring. Finally, the benzoate ester is introduced through esterification with methyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(5-{[1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

METHYL 3-(5-{[1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-(5-{[1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(5-{[1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-FURYL)BENZOATE is unique due to its combination of structural features, including the pyrazole, furan, and benzoate ester groups.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 3-[5-[(E)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H20N2O5/c1-14-7-8-18(11-15(14)2)26-23(28)20(22(27)25-26)13-19-9-10-21(31-19)16-5-4-6-17(12-16)24(29)30-3/h4-13H,1-3H3,(H,25,27)/b20-13+

InChI Key

DERQLWVPWRZIBV-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)OC)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)OC)C(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.